![molecular formula C4H4Cl2O4 B089590 Ethylenebis(chloroformate) CAS No. 124-05-0](/img/structure/B89590.png)
Ethylenebis(chloroformate)
Overview
Description
Ethylenebis(chloroformate) is an organic compound with the molecular formula C4H4Cl2O4. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and is often used as a reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylenebis(chloroformate) can be synthesized through the reaction of ethylene glycol with phosgene. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
HOCH2CH2OH+2COCl2→ClCO2CH2CH2O2CCl+2HCl
Industrial Production Methods: In industrial settings, the production of ethylenebis(chloroformate) involves the continuous feeding of ethylene glycol and phosgene into a reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The resulting ethylenebis(chloroformate) is then purified through distillation.
Chemical Reactions Analysis
Types of Reactions: Ethylenebis(chloroformate) undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: It hydrolyzes in the presence of water to form ethylene glycol and carbon dioxide.
Common Reagents and Conditions:
Amines: React with ethylenebis(chloroformate) to form carbamates under mild conditions.
Alcohols: React with ethylenebis(chloroformate) to form carbonates, often in the presence of a base to neutralize the hydrochloric acid formed.
Major Products:
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
Scientific Research Applications
Chemical Mechanism of Action
EBCL primarily acts through its electrophilic carbonyl carbons, which readily react with nucleophiles such as amine groups in peptides or hydroxyl groups in alcohols. The reaction mechanism involves the breaking of a C-O bond in the chloroformate group, forming new bonds while releasing byproducts like HCl and CO2. This mechanism is crucial for coupling different molecules or introducing new functional groups into organic compounds.
Organic Synthesis
- Peptide Synthesis : EBCL is utilized for activating amino acids during peptide synthesis. It forms mixed anhydride intermediates that facilitate the formation of peptide bonds, essential for constructing specific peptide sequences crucial for studying protein structure and function.
- Protective Groups : The compound is employed to introduce protective groups in various organic reactions, enhancing the selectivity and efficiency of synthetic pathways.
Polymer Chemistry
- Crosslinking Agent : EBCL acts as a crosslinking agent in polymer chemistry by reacting with hydroxyl groups on polymer chains. This reaction leads to the formation of covalent bonds, resulting in more rigid and interconnected polymer networks. Such modifications improve mechanical strength, thermal stability, and solvent resistance of polymers.
- Synthesis of Bi-functional Monomers : It has been used to synthesize new bi-functional monomers that can be employed in advanced materials science applications .
Analytical Chemistry
- Derivatization Agent : EBCL serves as a derivatization agent in gas chromatography-mass spectrometry (GC-MS) methods for analyzing various compounds. For instance, it has been effectively used for the derivatization of bisphenol-A (BPA) in milk and water samples, optimizing extraction methods and improving analytical sensitivity .
Peptide Synthesis
A study demonstrated the effectiveness of EBCL in synthesizing specific peptides by forming mixed anhydrides with amino acids, allowing for controlled peptide bond formation. This method showcases EBCL's role in facilitating complex organic synthesis necessary for biochemical research.
Polymer Modification
Research highlighted the application of EBCL as a crosslinking agent to enhance the properties of polyurethanes. By modifying the polymer structure through covalent bonding, significant improvements were observed in thermal stability and mechanical performance.
Environmental Analysis
In a notable application, EBCL was employed in a GC-MS method to analyze metabolites from rat urine samples induced by carcinogenic substances. The study validated the method's reliability for profiling metabolic changes associated with disease progression .
Safety Considerations
Due to its high toxicity and corrosiveness, proper handling protocols must be established when working with EBCL. Protective equipment should be worn to prevent skin contact and inhalation.
Mechanism of Action
The mechanism of action of ethylenebis(chloroformate) involves its reactivity with nucleophiles. The chloroformate groups in the compound are highly electrophilic, making them susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of carbamates and carbonates, respectively. The molecular targets and pathways involved in these reactions are primarily the nucleophilic sites on the reacting molecules.
Comparison with Similar Compounds
Ethylenebis(chloroformate) can be compared with other chloroformates such as:
Bisphenol A bis(chloroformate): Used in the production of polycarbonates and epoxy resins.
1-Chloro-2-methylpropyl chloroformate: Utilized in organic synthesis for introducing chloroformate groups.
2-Chlorophenyl chloroformate: Employed in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: Ethylenebis(chloroformate) is unique due to its bifunctional nature, allowing it to react with two nucleophiles simultaneously. This makes it particularly useful in the synthesis of cross-linked polymers and other complex molecules.
Biological Activity
Ethylenebis(chloroformate) (EBCF) is a chemical compound belonging to the chloroformate family, characterized by its dual chloroformate functional groups. This compound is primarily utilized in organic synthesis and as a reagent in various chemical reactions. Understanding its biological activity is crucial for assessing potential health risks and therapeutic applications.
- Molecular Formula : CHClO
- Molecular Weight : 167.08 g/mol
- Physical State : Clear, colorless liquid
- Boiling Point : Approximately 150 °C
- Solubility : Soluble in organic solvents, hydrolyzes in water
Mechanism of Biological Activity
EBCF exhibits biological activity primarily through its hydrolysis into less reactive species, which can interact with biological macromolecules. The hydrolysis products include carbon dioxide and hydrogen chloride, which can cause irritation and toxicity at high concentrations. The mechanism of toxicity involves:
- Irritation : Direct contact with skin and mucous membranes can lead to irritation and corrosion.
- Respiratory Effects : Inhalation can result in respiratory distress, pulmonary edema, and other severe respiratory complications .
- Cytotoxicity : EBCF has been shown to induce cytotoxic effects on various cell lines, potentially through the generation of reactive oxygen species (ROS) and subsequent oxidative stress.
Table 1: Summary of Biological Effects of EBCF
Effect Type | Description |
---|---|
Irritation | Causes irritation to skin, eyes, and respiratory tract |
Cytotoxicity | Induces cell death in vitro at high concentrations |
Respiratory Distress | Inhalation can lead to coughing, labored breathing, and pulmonary edema |
Gastrointestinal Effects | Ingestion may cause nausea, vomiting, and abdominal pain |
Case Study 2: In Vitro Cytotoxicity
Research published in Chemical Reviews examined the cytotoxic effects of chloroformates on human cell lines. EBCF demonstrated concentration-dependent cytotoxicity, particularly affecting liver and kidney cells. The study highlighted the role of oxidative stress as a mechanism underlying this cytotoxicity .
Regulatory Considerations
EBCF is classified under hazardous substances due to its corrosive nature and potential health risks associated with exposure. Regulatory agencies like the EPA have established guidelines for safe exposure levels, emphasizing the need for proper handling practices in industrial settings .
Table 2: Regulatory Guidelines for Chloroformates
Agency | Guideline Type | Exposure Limit |
---|---|---|
EPA | AEGL-1 | 0.5 ppm |
OSHA | PEL | 1 ppm |
NIOSH | REL | 0.5 ppm |
Properties
IUPAC Name |
2-carbonochloridoyloxyethyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2O4/c5-3(7)9-1-2-10-4(6)8/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMACOGSACRRIMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(=O)Cl)OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
32200-04-7 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(chlorocarbonyl)-ω-[(chlorocarbonyl)oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32200-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2051631 | |
Record name | 1,2-Bis((chlorocarbonyl)oxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2051631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124-05-0 | |
Record name | C,C′-1,2-Ethanediyl dicarbonochloridate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Bis((chlorocarbonyl)oxy)ethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonochloridic acid, C,C'-1,2-ethanediyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Bis((chlorocarbonyl)oxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2051631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylene bis(chloroformate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.251 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-BIS((CHLOROCARBONYL)OXY)ETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y32KW65WT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethylenebis(chloroformate) in the synthesis of the cationic polymers described in the research papers?
A: Ethylenebis(chloroformate) acts as a coupling agent in the synthesis of both PEG-Polycarbam-SP [] and SP-Chol []. It facilitates the formation of carbamate linkages between the amine groups of spermine monomers, ultimately contributing to the polymeric backbone of these gene vectors.
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